4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine
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Overview
Description
4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with pyridine derivatives in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine derivatives
- α-Trifluoromethyl-3-pyridinemethanols
Uniqueness
What sets 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine apart is its unique combination of a thiazole ring with trifluoromethyl-substituted pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)10-6-8(3-5-20-10)12-11(21-13(18)22-12)9-2-1-4-19-7-9/h1-7H,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVODQSOGMZCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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